molecular formula C10H12ClN5 B1149426 (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride CAS No. 1596117-29-1

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

Cat. No.: B1149426
CAS No.: 1596117-29-1
M. Wt: 237.69 g/mol
InChI Key: NIGOLWATPZTKQT-UHFFFAOYSA-N
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Description

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClN5 and its molecular weight is 237.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Prodrug Activation in Cancer Treatment : A study by Zuo et al. (2020) discusses using (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine (Tz) in a prodrug activation strategy for cancer treatment. The compound is integrated into a tumor-microenvironment-responsive nanovehicle that releases the prodrug only in tumor tissues, thereby reducing side effects while maintaining antitumor efficacy (Zuo et al., 2020).

  • Synthesis and Antimalarial Effects : Werbel et al. (1979) synthesized a series of compounds, including (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, and evaluated their antimalarial activity. These compounds displayed modest antimalarial effects, suggesting potential applications in developing new antimalarial agents (Werbel et al., 1979).

  • Photocytotoxicity and Cellular Imaging : Basu et al. (2014) studied Iron(III) catecholates, including compounds related to (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, for their photocytotoxicity in red light and potential for cellular imaging. These compounds showed promise for applications in cancer therapy due to their ability to generate reactive oxygen species upon light exposure (Basu et al., 2014).

  • Development of Bioorthogonal Reactions : The compound has been used in the development of bioorthogonal reactions, particularly in the context of enabling boron clusters to bind specific targets in vivo. Genady et al. (2015) synthesized carborane-tetrazine derivatives, including (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, which were used in inverse electron demand Diels–Alder chemistry for targeted therapy and imaging applications (Genady et al., 2015).

Mechanism of Action

Target of Action

Methyltetrazine-amine (hydrochloride), also known as (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, is a tetrazine compound . The primary targets of this compound are biological molecules that can undergo site-specific dual functionalization . This means that the compound can bind to specific sites on these molecules, allowing for a wide range of chemical transformations .

Mode of Action

The mode of action of Methyltetrazine-amine (hydrochloride) involves its interaction with its targets, leading to their dual functionalization . This interaction results in changes to the target molecules, enabling them to undergo various chemical transformations . .

Biochemical Pathways

The biochemical pathways affected by Methyltetrazine-amine (hydrochloride) are those involving the target molecules that undergo dual functionalization The downstream effects of these pathways would depend on the specific roles of the target molecules in cellular processes

Pharmacokinetics

It’s worth noting that the compound’s stability is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows the compound to be used in a wider range of chemical transformations and improves its long-term storage, especially in aqueous buffer .

Result of Action

The result of the action of Methyltetrazine-amine (hydrochloride) is the dual functionalization of its target molecules . This functionalization enables the target molecules to undergo various chemical transformations . The molecular and cellular effects of this action would depend on the specific roles of the target molecules in cellular processes.

Action Environment

The action of Methyltetrazine-amine (hydrochloride) can be influenced by environmental factors. For instance, its stability is substantially improved compared to hydrogen substituted tetrazine-amine, allowing it to be used in a wider range of chemical transformations . Moreover, its long-term storage, especially in aqueous buffer, is greatly improved compared to tetrazine-amine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the chemical environment and storage conditions.

Properties

IUPAC Name

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGOLWATPZTKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345955-28-3
Record name (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
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